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Compound Name: (+-)-Darifenacin

Cat. No.: B15617248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Darifenacin is a potent and selective muscarinic M3 receptor antagonist utilized in the

management of overactive bladder. Its therapeutic efficacy is intrinsically linked to its unique

molecular architecture and specific stereochemistry. This technical guide provides a

comprehensive analysis of the molecular structure and stereochemical properties of

darifenacin, supported by quantitative data, detailed experimental protocols, and visual

representations of its mechanism of action.

Molecular Structure
Darifenacin possesses a complex molecular framework centered around a chiral pyrrolidine

ring, substituted with bulky lipophilic groups that are crucial for its pharmacological activity.

1.1. Chemical Identity
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Identifier Value

Chemical Name
(S)-2-[1-[2-(2,3-dihydrobenzofuran-5-

yl)ethyl]pyrrolidin-3-yl]-2,2-diphenyl-acetamide

Chemical Formula C₂₈H₃₀N₂O₂

Molecular Weight 426.56 g/mol [1]

CAS Number 133099-04-4[1]

1.2. Key Structural Features

The darifenacin molecule is characterized by several key functional and structural motifs:

Pyrrolidine Ring: A central five-membered saturated heterocycle containing a nitrogen atom.

The stereocenter at the 3-position is critical for its selective receptor binding.

Diphenylacetamide Moiety: Two phenyl groups and an acetamide group are attached to a

quaternary carbon, which is directly bonded to the 3-position of the pyrrolidine ring. This

bulky, lipophilic group contributes significantly to the molecule's affinity for the muscarinic

receptor.

Dihydrobenzofuran Ethyl Side Chain: A 2,3-dihydrobenzofuran ring connected via an ethyl

linker to the nitrogen atom of the pyrrolidine ring. This portion of the molecule also plays a

vital role in receptor interaction.

Stereochemistry
Darifenacin is a chiral molecule, and its pharmacological activity is enantiomer-specific.

2.1. Chiral Center and Absolute Configuration

Darifenacin has a single stereocenter located at the C3 position of the pyrrolidine ring. The

therapeutically active enantiomer possesses the (S)-configuration.[2] The (R)-enantiomer is

considered an impurity and exhibits significantly lower pharmacological activity.

Physicochemical and Spectroscopic Data
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A summary of the key physicochemical and spectroscopic properties of darifenacin is

presented below.

3.1. Physicochemical Properties

Property Value Reference

pKa 9.2 [3]

logP 4.5 [4]

Aqueous Solubility 2.98 x 10⁻⁴ g/L [4]

Melting Point 229–236 °C [5]

3.2. Spectroscopic Data

Technique Key Data

¹H NMR (300 MHz, CDCl₃)

δ 7.20-7.37 (m, 10H, Ar-H), 7.02 (s, 1H, Ar-H),

6.86 (d, J=8.1 Hz, 1H, Ar-H), 6.65 (d, J=8.1 Hz,

1H, Ar-H), 5.58-5.78 (br s, 2H, NH₂), 4.53 (t,

J=8.7 Hz, 2H, O-CH₂), 3.88-3.92 (m, 1H), 3.70

(m, 1H), 3.46-3.54 (m, 1H), 2.81-3.28 (m, 7H),

2.13-2.17 (m, 1H).[1]

¹³C NMR (75 MHz, DMSO-d₆)

δ 175.13 (C=O), 159.07, 142.09, 141.90,

128.90, 128.85, 128.64, 128.52, 127.92, 127.66,

127.53, 127.50, 125.10, 109.19 (Ar-C), 71.09

(O-CH₂), 62.60, 56.81, 56.14, 55.73, 43.38,

30.98, 29.41, 27.79.[1]

Infrared (KBr, cm⁻¹)
3467, 3211 (N-H stretching), 1668 (C=O

stretching).[1]

Mass Spectrometry Protonated molecular ion peak at m/z 427.[1]
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Darifenacin functions as a competitive antagonist of the muscarinic M3 receptor.[2] This

receptor is the primary mediator of acetylcholine-induced smooth muscle contraction in the

urinary bladder. By blocking the M3 receptor, darifenacin leads to relaxation of the detrusor

muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, typically

activates the phospholipase C (PLC) pathway. Darifenacin's antagonism of the M3 receptor

inhibits this downstream signaling cascade, which includes the inhibition of phosphorylation of

key signaling molecules like p38, ERK1/2, and Akt.[6]
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Caption: Darifenacin's antagonistic action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols
5.1. Synthesis of (S)-Darifenacin

The synthesis of darifenacin typically involves the condensation of two key intermediates: 3-

(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-

dihydrobenzofuran.

Protocol:

To a solution of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine-L(+)-tartrate in a

suitable solvent (e.g., acetonitrile), add an appropriate base such as potassium carbonate.
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Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran to the reaction mixture.

Heat the mixture under reflux for a specified period (e.g., 2-4 hours) and monitor the reaction

progress by a suitable chromatographic technique (e.g., HPLC).[7]

Upon completion, cool the reaction mixture to room temperature.

Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic

layer with water.[7]

Dry the organic phase over a suitable drying agent (e.g., sodium sulfate) and concentrate

under reduced pressure to obtain crude darifenacin.

Purify the crude product by crystallization from a suitable solvent system (e.g., diisopropyl

ether or acetone) to yield pure darifenacin.[7]

For the preparation of the hydrobromide salt, dissolve the darifenacin base in a solvent like

acetone and treat with aqueous hydrobromic acid.[7]

5.2. Determination of Enantiomeric Purity by HPLC

A chiral High-Performance Liquid Chromatography (HPLC) method is employed to separate

and quantify the (S)- and (R)-enantiomers of darifenacin.

Protocol:

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

Chiral Stationary Phase: Employ a chiral column, such as a Daicel CROWNPAK CR(+) (5

μm, 4.0 × 150 mm) column.[8]

Mobile Phase: Prepare a mobile phase consisting of an aqueous acidic solution (e.g., 70%

HClO₄, pH 2.5) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 90:10 v/v).[8]

Flow Rate: Set the flow rate to a constant value, for example, 0.8 mL/min.[8]

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 286

nm.[8]
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Sample Preparation: Dissolve a precisely weighed amount of the darifenacin sample in the

mobile phase to a known concentration.

Injection: Inject a defined volume of the sample solution into the HPLC system.

Data Analysis: The (S)- and (R)-enantiomers will be separated based on their differential

interaction with the chiral stationary phase, resulting in two distinct peaks in the

chromatogram. The area under each peak is proportional to the concentration of the

respective enantiomer, allowing for the determination of enantiomeric purity.
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Caption: Workflow for the determination of darifenacin's enantiomeric purity by HPLC.
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5.3. Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of darifenacin for

the M3 muscarinic receptor.

Protocol:

Receptor Preparation: Prepare cell membranes expressing the human M3 muscarinic

receptor.

Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-N-methylscopolamine

([³H]-NMS), as the tracer.

Assay Buffer: Prepare an appropriate buffer for the binding reaction (e.g., phosphate-

buffered saline).

Competition Assay:

In a series of tubes or a microplate, add a fixed concentration of the M3 receptor

preparation and the radioligand.

Add increasing concentrations of unlabeled darifenacin to displace the radioligand from

the receptor.

Include control tubes for total binding (no competitor) and non-specific binding (excess of

a known M3 antagonist like atropine).

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature)

for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the

free radioligand using a technique like filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the darifenacin

concentration. The concentration of darifenacin that inhibits 50% of the specific binding of the
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radioligand (IC₅₀) can be determined from this curve. The inhibition constant (Ki) can then be

calculated using the Cheng-Prusoff equation.

Conclusion
The molecular structure and stereochemistry of darifenacin are intricately designed to achieve

high affinity and selectivity for the M3 muscarinic receptor. The (S)-configuration at the C3

position of the pyrrolidine ring is paramount for its therapeutic activity. The combination of the

bulky diphenylacetamide group and the dihydrobenzofuran ethyl side chain ensures optimal

interaction with the receptor binding pocket. A thorough understanding of these structural and

stereochemical features, supported by robust analytical and experimental methodologies, is

essential for the continued development and quality control of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
and Stereochemistry of Darifenacin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617248#molecular-structure-and-stereochemistry-
of-darifenacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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